(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride
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Overview
Description
(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride is a compound that features a pyridine ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Attachment of the Amino Group: The pyridine derivative is then reacted with an appropriate amine to form the (pyridin-2-yl)methylamine intermediate.
Formation of the Amino Acid Derivative: The (pyridin-2-yl)methylamine is then coupled with a suitable α-amino acid derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the amino acid backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid hydrochloride
- (2S)-2-{[(pyridin-4-yl)methyl]amino}propanoic acid hydrochloride
Uniqueness
(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards certain molecular targets. This positional specificity can result in distinct biological activities compared to its isomers .
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
(2S)-2-(pyridin-2-ylmethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;/h2-5,7,11H,6H2,1H3,(H,12,13);1H/t7-;/m0./s1 |
InChI Key |
SDOPSTUAGOYOGC-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=CC=N1.Cl |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=N1.Cl |
Origin of Product |
United States |
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